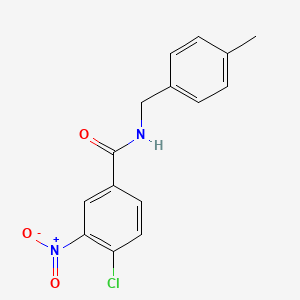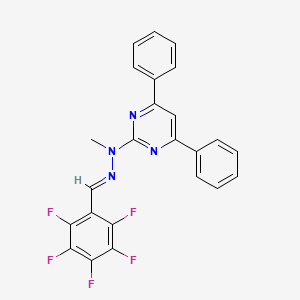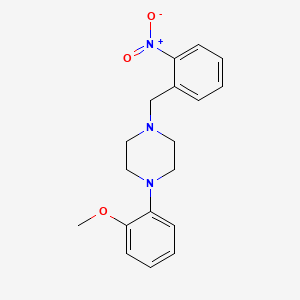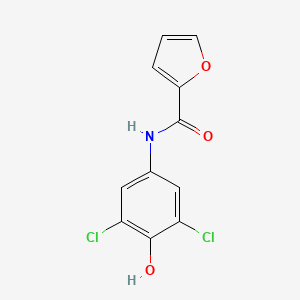![molecular formula C18H13ClN2O3 B5717691 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.
Mecanismo De Acción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression. By inhibiting PCAF, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide prevents the acetylation of histone proteins, which leads to changes in gene expression and ultimately inhibits cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, as well as to reduce inflammation in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells or animals. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are many potential future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide. One area of research could be to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research could be done to determine its potential therapeutic applications in other diseases, such as viral infections or inflammatory disorders. Finally, more research is needed to fully understand the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide and to identify other potential targets for this small molecule inhibitor.
Métodos De Síntesis
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-phenol to form 3-[(2-chlorobenzoyl)amino]phenol. This intermediate is then reacted with furfurylamine in the presence of sodium hydride to form N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJTYECNPMHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
